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Compound of Interest

Compound Name: Uridine-15N2

Cat. No.: B12057353 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Uridine-15N2 is a stable isotope-labeled version of the naturally occurring pyrimidine

nucleoside, uridine. In this molecule, the two nitrogen atoms within the uracil base are replaced

with the heavy isotope of nitrogen, ¹⁵N. This isotopic labeling makes Uridine-15N2 an

invaluable tool in a wide range of research applications, particularly in studies involving nucleic

acid metabolism, RNA biosynthesis, and the elucidation of biomolecular structures and

interactions. Its non-radioactive nature makes it a safe and effective tracer for in vivo and in

vitro studies. This guide provides a comprehensive overview of the chemical properties,

synthesis, and key applications of Uridine-15N2, complete with detailed experimental protocols

and data presentation.

Chemical Properties of Uridine-15N2
Uridine-15N2 shares the same fundamental chemical structure as its unlabeled counterpart,

with the key difference being the increased molecular weight due to the presence of two ¹⁵N

atoms. This mass difference is the basis for its utility in mass spectrometry-based analytical

techniques.
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Property Value

Chemical Name Uridine-1,3-¹⁵N₂

Molecular Formula C₉H₁₂¹⁵N₂O₆

Molecular Weight 246.19 g/mol

CAS Number 92487-68-8

Appearance White to off-white solid

Isotopic Purity Typically ≥98 atom % ¹⁵N

Chemical Purity ≥98%

Solubility Soluble in water and DMSO

Storage
Store at 2-8°C, protected from light and

moisture

Synthesis of Uridine-15N2
The synthesis of Uridine-15N2 can be achieved through both chemical and chemoenzymatic

methods.

Chemoenzymatic Synthesis
A highly efficient method for the synthesis of ¹⁵N-labeled uridine nucleotides involves a

chemoenzymatic pathway starting from [¹⁵N]uracil and a labeled glucose source. This method

leverages the specificity of enzymes to achieve high yields and isotopic incorporation.

Experimental Protocol: Chemoenzymatic Synthesis of [¹⁵N]UTP

This protocol describes the synthesis of ¹⁵N-labeled Uridine Triphosphate (UTP), which can be

subsequently converted to Uridine-15N2.

Reaction Setup: A one-pot reaction is assembled containing the following key components:

[¹⁵N₂]uracil as the nitrogen source.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b12057353?utm_src=pdf-body
https://www.benchchem.com/product/b12057353?utm_src=pdf-body
https://www.benchchem.com/product/b12057353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[¹³C₆]glucose as the carbon source for the ribose moiety (unlabeled glucose can be used if

only ¹⁵N labeling is desired).

A cocktail of eleven enzymes to catalyze the conversion of glucose to 5-phosphoribosyl-1-

pyrophosphate (PRPP) and the subsequent formation of UMP.

Uracil phosphoribosyltransferase to catalyze the reaction between [¹⁵N₂]uracil and PRPP

to form [¹⁵N₂]UMP.

Kinases to phosphorylate UMP to UDP and then to UTP.

An ATP regeneration system (e.g., creatine phosphate and creatine kinase) to supply the

necessary ATP for the phosphorylation steps.

A NADP⁺ recycling system (e.g., glutamate dehydrogenase) for the oxidative steps in the

pentose phosphate pathway.

Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a

controlled pH and temperature to ensure optimal enzyme activity.

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such

as HPLC to track the consumption of starting materials and the formation of the desired

product.

Purification: Upon completion, the [¹⁵N₂]UTP is purified from the reaction mixture using

chromatographic techniques, such as ion-exchange chromatography.

Chemical Synthesis
Chemical synthesis provides a versatile route to ¹⁵N-labeled uridine derivatives, including

phosphoramidites for solid-phase RNA synthesis.

Experimental Protocol: Synthesis of [3-¹⁵N]-labeled Uridine Phosphoramidite

This protocol outlines a high-yielding synthesis of a uridine phosphoramidite labeled at the N3

position.
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Protection of Uridine: Commercially available uridine is first protected at the 5' and 2'-

hydroxyl groups using appropriate protecting groups (e.g., dimethoxytrityl (DMT) and tert-

butyldimethylsilyl (TBDMS), respectively).

Nitration: The N3 position of the protected uridine is nitrated.

¹⁵N-Labeling: The nitro group is then displaced by a labeled nitrogen source, such as

¹⁵NH₄Cl, to introduce the ¹⁵N isotope at the N3 position.

Phosphitylation: The 3'-hydroxyl group is phosphitylated using a phosphitylating agent (e.g.,

2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the phosphoramidite.

Purification: The final [3-¹⁵N]-labeled uridine phosphoramidite is purified using column

chromatography.

Applications and Experimental Protocols
Uridine-15N2 is a versatile tool in various research fields. Its primary applications are in

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for studying

the structure, dynamics, and metabolism of nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR spectroscopy, particularly in combination with ¹H NMR in 2D experiments like ¹H-¹⁵N

HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about the

local chemical environment of the nitrogen atoms in Uridine-15N2. This is invaluable for

studying RNA structure, folding, and interactions with other molecules.

Experimental Protocol: ¹H-¹⁵N HSQC NMR of a Uridine-15N2 Labeled RNA Oligonucleotide

Sample Preparation:

Dissolve the lyophilized Uridine-15N2 labeled RNA oligonucleotide in a suitable NMR

buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).

The final concentration should be in the range of 0.1-1.0 mM.

Add 5-10% D₂O to the sample for the lock signal.
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Transfer the sample to a high-quality NMR tube.

NMR Spectrometer Setup:

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

for optimal sensitivity.

Tune and match the probe for both ¹H and ¹⁵N frequencies.

Set the sample temperature (e.g., 298 K).

Data Acquisition:

Acquire a 1D ¹H spectrum to check the sample quality and optimize shimming.

Set up a 2D ¹H-¹⁵N HSQC experiment. Typical parameters include:

Spectral widths: ~12 ppm for ¹H and ~35 ppm for ¹⁵N (centered around the expected

imino and amino resonances).

Number of scans: 16-64 per increment, depending on the sample concentration.

Number of increments in the indirect dimension (¹⁵N): 128-256.

Use water suppression techniques (e.g., WATERGATE or presaturation).

Data Processing and Analysis:

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

Apply window functions (e.g., squared sine bell) and Fourier transform the data.

Phase the spectrum and perform baseline correction.

The resulting spectrum will show correlations between the protons and their directly

attached ¹⁵N atoms. Chemical shift perturbations upon ligand binding or changes in

environmental conditions can be monitored to map interaction sites and study

conformational changes.
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Caption: Experimental workflow for 1H-15N HSQC NMR of a Uridine-15N2 labeled RNA.
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Mass Spectrometry (MS)
The precise mass difference between Uridine-15N2 and its unlabeled counterpart allows for its

use as an internal standard in quantitative mass spectrometry-based studies. This is

particularly useful for quantifying uridine levels in biological samples and for flux analysis of

nucleotide metabolism.

Experimental Protocol: LC-MS/MS for Quantification of Uridine in a Biological Sample

Sample Preparation and Extraction:

Homogenize the biological sample (e.g., cells, tissue) in a suitable extraction buffer (e.g.,

methanol/acetonitrile/water).

Add a known amount of Uridine-15N2 as an internal standard to the homogenate.

Centrifuge to pellet cellular debris.

Collect the supernatant and dry it under vacuum.

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS System Setup:

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple

quadrupole or Q-TOF).

Equip the LC with a suitable column for nucleoside separation (e.g., a C18 reversed-

phase column).

Set up a gradient elution program using appropriate mobile phases (e.g., water with 0.1%

formic acid and acetonitrile with 0.1% formic acid).

Mass Spectrometry Method:

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
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Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-

product ion transitions for both unlabeled uridine and Uridine-15N2.

For Uridine: m/z 245.1 → 113.0

For Uridine-15N2: m/z 247.1 → 115.0

Data Analysis:

Integrate the peak areas for the MRM transitions of both the analyte (uridine) and the

internal standard (Uridine-15N2).

Calculate the ratio of the peak area of the analyte to the peak area of the internal

standard.

Generate a calibration curve using known concentrations of unlabeled uridine spiked with

the same amount of internal standard.

Quantify the amount of uridine in the biological sample by comparing its peak area ratio to

the calibration curve.
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Caption: Experimental workflow for LC-MS/MS quantification of uridine using Uridine-15N2.
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Signaling and Metabolic Pathways
Uridine plays a central role in several key metabolic pathways, most notably in the de novo and

salvage pathways for pyrimidine nucleotide synthesis, which are essential for RNA production.

Uridine Metabolism
The metabolism of uridine is a tightly regulated process involving both synthesis and

degradation pathways. Uridine can be synthesized de novo from simpler precursors or

salvaged from the breakdown of nucleic acids.
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Caption: Simplified overview of uridine metabolism pathways.

RNA Biosynthesis
Uridine triphosphate (UTP), derived from uridine, is one of the four essential nucleotide

triphosphates required for the synthesis of RNA by RNA polymerase.
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Caption: The role of UTP in RNA biosynthesis.

Conclusion
Uridine-15N2 is a powerful and versatile tool for researchers in the life sciences. Its utility in

NMR spectroscopy and mass spectrometry enables detailed investigations into the structure,

dynamics, and metabolism of nucleic acids. The experimental protocols and pathway diagrams

provided in this guide offer a solid foundation for the effective application of Uridine-15N2 in a

variety of research contexts, from basic biochemical studies to drug development. As analytical

technologies continue to advance, the importance of stable isotope-labeled compounds like

Uridine-15N2 in elucidating complex biological processes is only set to grow.

To cite this document: BenchChem. [Uridine-15N2: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12057353#what-is-uridine-15n2-and-its-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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